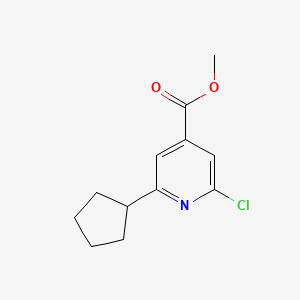
3,3-Dimethylheptane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethylheptane-2,4-dione is an organic compound with the molecular formula C9H18O2 It is a β-diketone, which means it has two ketone groups separated by a single carbon atom
准备方法
Synthetic Routes and Reaction Conditions
3,3-Dimethylheptane-2,4-dione can be synthesized through various methods. One common method involves the Claisen condensation reaction, where esters react with ketones in the presence of a strong base to form β-diketones. For instance, the reaction between ethyl acetate and acetone in the presence of sodium ethoxide can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Claisen condensation reactions. The reaction conditions are optimized to maximize yield and purity, typically involving controlled temperatures and the use of efficient catalysts.
化学反应分析
Types of Reactions
3,3-Dimethylheptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the groups attached to the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with this compound under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted β-diketones depending on the nucleophile used.
科学研究应用
3,3-Dimethylheptane-2,4-dione has several applications in scientific research:
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and as a precursor in organic synthesis.
作用机制
The mechanism of action of 3,3-dimethylheptane-2,4-dione involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, influencing biochemical pathways. For example, in coordination chemistry, the compound can act as a chelating agent, binding to metal ions and altering their reactivity .
相似化合物的比较
Similar Compounds
Acetylacetone (2,4-pentanedione): A simpler β-diketone with similar reactivity but different steric properties.
Hexane-2,4-dione: Another β-diketone with a different carbon chain length.
2,2,6,6-Tetramethylheptane-3,5-dione: A more complex β-diketone with additional methyl groups.
Uniqueness
3,3-Dimethylheptane-2,4-dione is unique due to its specific structure, which provides distinct steric and electronic properties. These properties influence its reactivity and the stability of its metal complexes, making it valuable in various applications .
属性
CAS 编号 |
6303-76-0 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC 名称 |
3,3-dimethylheptane-2,4-dione |
InChI |
InChI=1S/C9H16O2/c1-5-6-8(11)9(3,4)7(2)10/h5-6H2,1-4H3 |
InChI 键 |
NXSGYNHURSISBB-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)C(C)(C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


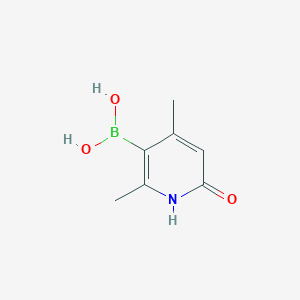
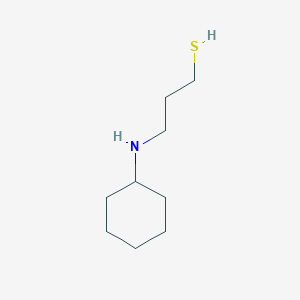
![4-[(e)-(2,6-Diaminopyridin-3-yl)diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13996809.png)
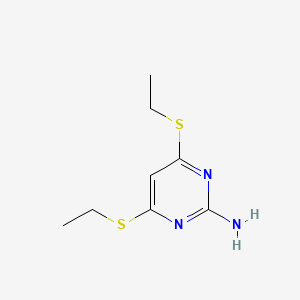
![N'-acetyl-N'-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B13996818.png)
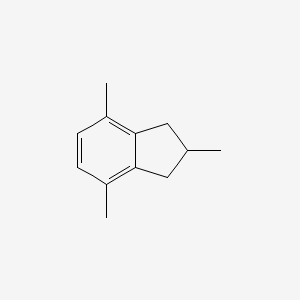
![7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13996834.png)
![Tert-butyl N-[(2-amino-4-methyl-pentanoyl)amino]carbamate](/img/structure/B13996836.png)
![Benzo[b]phenazine](/img/structure/B13996840.png)

![2-(Bromomethyl)-8-phenyl-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidine-5,7-dione](/img/structure/B13996843.png)


